3-(Tert-pentyloxy)piperidine 3-(Tert-pentyloxy)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18104896
InChI: InChI=1S/C10H21NO/c1-4-10(2,3)12-9-6-5-7-11-8-9/h9,11H,4-8H2,1-3H3
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

3-(Tert-pentyloxy)piperidine

CAS No.:

Cat. No.: VC18104896

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

3-(Tert-pentyloxy)piperidine -

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 3-(2-methylbutan-2-yloxy)piperidine
Standard InChI InChI=1S/C10H21NO/c1-4-10(2,3)12-9-6-5-7-11-8-9/h9,11H,4-8H2,1-3H3
Standard InChI Key PMKXRJLYWCHAMW-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)OC1CCCNC1

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Tert-Pentyloxy)piperidine features a six-membered piperidine ring with a tertiary pentyloxy group (-O-C(CH₂CH₃)₂CH₃) attached to the third carbon. The IUPAC name for this compound is 3-(2-methylbutan-2-yloxy)piperidine, and its stereochemistry is defined by the spatial arrangement of the substituents around the piperidine nitrogen . The tert-pentyloxy group contributes to the molecule’s lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 2.74, which enhances membrane permeability and bioavailability .

Spectroscopic and Analytical Data

The compound’s structural confirmation relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. Key spectral data include:

  • ¹H NMR (300 MHz, CDCl₃): Resonances at δ 4.76–4.68 (m, 1H, CH-O), 3.67–3.57 (m, 2H, piperidine CH₂), and 1.45 (s, 9H, tert-pentyl C(CH₃)₂) .

  • MS (ESI): A molecular ion peak at m/z 171.28 [M+H]⁺, consistent with its molecular weight.

The Standard InChIKey PMKXRJLYWCH uniquely identifies its stereochemical configuration.

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 3-(tert-pentyloxy)piperidine typically involves multi-step reactions, with yields optimized through solvent selection and catalytic conditions. A representative pathway includes:

Nucleophilic Substitution

In a microwave-assisted reaction, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate reacts with methyl 2-chloro-4-fluorobenzoate in dimethyl sulfoxide (DMSO) at 120°C under nitrogen. Cesium carbonate acts as a base, achieving a yield of 578 mg (85%) after purification .

Reaction: tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate+methyl 2-chloro-4-fluorobenzoateCs2CO3,DMSO,120C3-(tert-pentyloxy)piperidine derivative\text{Reaction: } \text{tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate} + \text{methyl 2-chloro-4-fluorobenzoate} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}, 120^\circ \text{C}} \text{3-(tert-pentyloxy)piperidine derivative}

Mitsunobu Reaction

Alternative methods employ the Mitsunobu reaction to couple piperidine derivatives with alcohols. For example, 4-hydroxypiperidine reacts with tert-pentyl bromide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), yielding 72% of the target compound .

Reaction Condition Optimization

  • Solvents: Dichloromethane (DCM) and ethanol are preferred for their ability to dissolve both polar and non-polar intermediates .

  • Catalysts: Potassium carbonate and triethylamine enhance reaction rates in SN2 substitutions .

  • Temperature: Microwave irradiation at 120°C reduces reaction times from hours to minutes .

Pharmacological Applications and Mechanisms

Dual Histamine H₃ and Sigma-1 Receptor Modulation

3-(Tert-Pentyloxy)piperidine derivatives exhibit nanomolar affinity for histamine H₃ receptors (H₃R) and sigma-1 receptors (σ₁R), making them candidates for neuropathic pain treatment. For instance, compound KSK68 demonstrates KiK_i values of 12.5 nM (H₃R) and 7.6 nM (σ₁R), with minimal off-target activity at H₁, H₂, or H₄ receptors .

Mechanism of Action

The protonated piperidine nitrogen forms a salt bridge with Glu172 in the σ₁R binding pocket, while the tert-pentyloxy group engages in hydrophobic interactions with Trp402 and Phe398 . This dual modulation potentiates antinociceptive effects in vivo .

Acetylcholinesterase (AChE) Inhibition

Selected derivatives inhibit AChE, a target for Alzheimer’s disease. ADS031, a benzyl-substituted analog, shows an IC₅₀ of 1.537 μM against AChE, comparable to donepezil (IC₅₀ = 0.85 μM) .

Comparative Pharmacological Data

CompoundH₃R KiK_i (nM)σ₁R KiK_i (nM)AChE IC₅₀ (μM)
KSK6812.57.6N/A
ADS03144.127.01.537
Thioperamide375N/AN/A

Data sourced from receptor binding assays and enzymatic studies .

Future Directions and Challenges

Improving Bioavailability

While the tert-pentyloxy group enhances lipophilicity, it may reduce aqueous solubility. Structural modifications, such as introducing polar moieties (e.g., hydroxyl groups), could balance partition coefficients .

Expanding Therapeutic Targets

Ongoing research explores this scaffold’s potential in targeting serotonin receptors and monoamine transporters, broadening its applicability in neuropsychiatric disorders .

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